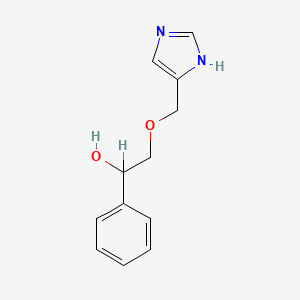![molecular formula C7H6N4O B8544103 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine](/img/structure/B8544103.png)
6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine is a heterocyclic compound that features both a tetrazole ring and a pyridine ring fused together, with an oxiranyl group attached at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine typically involves the formation of the tetrazole ring followed by the introduction of the oxiranyl group. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with sodium azide and triethyl orthoformate can yield the tetrazole ring, which is then subjected to epoxidation to introduce the oxiranyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The oxiranyl group can be oxidized to form diols or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the oxiranyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include diols, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 6-(2-oxiranyl)-Tetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The oxiranyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The tetrazole ring can interact with metal ions and other molecules, influencing the compound’s overall activity. Pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
2-oxiranyl-pyridine: Similar in structure but lacks the tetrazole ring.
Tetrazolo[1,5-a]pyridine: Lacks the oxiranyl group but shares the fused ring system.
2,2’-bipyridine: Contains two pyridine rings but lacks the tetrazole and oxiranyl groups.
Uniqueness: This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C7H6N4O |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
6-(oxiran-2-yl)tetrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6N4O/c1-2-7-8-9-10-11(7)3-5(1)6-4-12-6/h1-3,6H,4H2 |
Clé InChI |
TVXRYHYPEULSPZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CN3C(=NN=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{3-[Ethyl(2-hydroxyethyl)amino]phenyl}acetamide](/img/structure/B8544046.png)
![4-(3-chloro-phenylamino)-3-(3-nitro-phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8544060.png)



![Benzene, 1-[4-methyl-4-(4-methylphenyl)pentyl]-3-phenoxy-](/img/structure/B8544110.png)


![2-(2-propynyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8544129.png)


